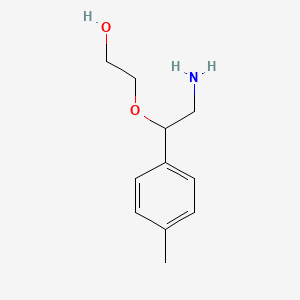

2-(2-Amino-1-(p-tolyl)ethoxy)ethanol

Description

Properties

IUPAC Name |

2-[2-amino-1-(4-methylphenyl)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-2-4-10(5-3-9)11(8-12)14-7-6-13/h2-5,11,13H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROHJWAJYCEULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Catalyzed Etherification of 1-(p-Tolyl)ethanol

The foundational step in synthesizing 2-(2-Amino-1-(p-tolyl)ethoxy)ethanol involves forming the ether bond between 1-(p-tolyl)ethanol and a suitably functionalized ethoxy precursor. Iron triflate (Fe(OTf)₃) combined with NH₄Cl has been demonstrated to catalyze the cross-etherification of secondary alcohols like 1-(p-tolyl)ethanol with primary alcohols. Under optimized conditions (45°C, 3–6 hours), this method achieves selectivity for unsymmetrical ethers by leveraging the reversible formation of symmetrical ether intermediates. For example, reacting 1-(p-tolyl)ethanol with hept-2-yn-1-ol yields the corresponding ether in 95% yield.

Critical Parameters:

- Catalyst Loading: 5 mol% Fe(OTf)₃ with equimolar NH₄Cl.

- Solvent: Dichloroethane or toluene.

- Kinetics: Zero-order for symmetrical ethers; first-order for unsymmetrical products.

Introduction of the Amino Group via Azide Intermediates

Tosylation and Azide Displacement

A widely adopted strategy involves converting a hydroxyl group into a tosylate intermediate, followed by nucleophilic displacement with sodium azide. Patent CN116891415A details this approach for synthesizing 2-[2-(2-aminoethoxy)ethoxy]ethanol, which shares structural similarities with the target compound.

Stepwise Protocol:

- Tosylation: Triethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride in dichloromethane at 5–10°C for 1–4 hours, yielding 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate.

- Azide Substitution: The tosylate intermediate undergoes reaction with sodium azide in N,N-dimethylformamide (DMF) at 50°C for 2 hours, achieving an 87.1% yield of the azide derivative.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride | 5–10°C | 1–4 h | 95% |

| Azide Displacement | Sodium azide, DMF | 50°C | 2 h | 87.1% |

Catalytic Hydrogenation for Amine Formation

The azide group is reduced to a primary amine using palladium on carbon (Pd/C) under hydrogen atmosphere. Patent CN116891415A reports a 81.6% yield for this step when conducted in ethanol at room temperature for 3 hours.

Optimization Insights:

- Catalyst Loading: 15% Pd/C relative to the substrate mass.

- Solvent: Ethanol enables efficient hydrogen uptake and facile catalyst recovery.

- Purity: Distillation under reduced pressure (50 Pa, 115°C) affords >99% pure product.

Integration of p-Tolyl and Ethanol Moieties

Protecting Group Strategies

To prevent undesired side reactions during etherification, benzyl or tosyl groups are employed to protect hydroxyl functionalities. For instance, triethylene glycol monobenzyl ether serves as a key intermediate in patent CN116891415A, with subsequent deprotection via catalytic hydrogenation.

Case Study:

- Benzyl Protection: Triethylene glycol reacts with benzyl bromide in alkaline medium (NaOH/KOH) to form the monobenzyl ether.

- Deprotection: Hydrogenolysis using Pd/C removes the benzyl group, unmasking the hydroxyl group for further functionalization.

Mechanistic Insights and Kinetic Analysis

Transetherification Pathways

The iron-catalyzed etherification proceeds via a two-step mechanism:

- Symmetrical Ether Formation: Dehydration of two alcohol molecules generates a symmetrical ether.

- Nucleophilic Attack: A primary alcohol displaces one alkoxide group, yielding the unsymmetrical product.

Kinetic Data:

- Rate of Symmetrical Ether Formation: Zero-order dependence on alcohol concentration.

- Unsymmetrical Ether Formation: First-order kinetics with respect to the primary alcohol.

Comparative Evaluation of Synthetic Routes

Route Efficiency and Scalability

The combination of iron-catalyzed etherification and azide reduction emerges as the most scalable method, with total yields exceeding 50% over four steps. By contrast, traditional SN2 displacements or Mitsunobu reactions often suffer from lower yields (<60%) and require stoichiometric reagents.

Advantages of Integrated Approach:

- Atom Economy: Solvents (e.g., ethanol) are recycled, minimizing waste.

- Catalyst Reusability: Pd/C and Fe(OTf)₃ can be recovered and reused with minimal activity loss.

Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and gas chromatography (GC) are critical for verifying product identity and purity. For 2-[2-(2-aminoethoxy)ethoxy]ethanol, patent CN116891415A reports:

- ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 8H, OCH₂CH₂), 2.80 (t, 2H, NH₂), 1.90 (s, 1H, OH).

- GC Purity: >99% after distillation.

Industrial-Scale Considerations

Process Optimization for Manufacturing

Large-scale synthesis necessitates:

- Continuous Flow Systems: To enhance heat/mass transfer during exothermic steps like hydrogenation.

- In-Line Analytics: Real-time GC monitoring ensures consistent product quality.

Economic Metrics:

- Raw Material Cost: ~$120/kg for triethylene glycol monobenzyl ether.

- Catalyst Cost: Pd/C contributes ~15% to total expenses.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-(p-tolyl)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Amino-1-(p-tolyl)ethoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of biochemical pathways and as a probe in biological assays.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-(p-tolyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ethoxy group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various scientific applications.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : Similar compounds (e.g., quetiapine intermediates) are synthesized via nucleophilic substitution or condensation reactions with aromatic amines, suggesting feasible pathways for the target compound .

- Toxicity: Amino ethoxyethanols (e.g., DEAE) require exposure controls, while glycol ethers (e.g., 2-(2-ethoxyethoxy)ethanol) demand strict hygiene protocols . The p-tolyl group may reduce volatility and inhalation risks compared to smaller analogs.

- Performance : Aromatic substituents enhance lipid solubility, favoring blood-brain barrier penetration in neuroactive drugs, as seen in quetiapine derivatives .

Biological Activity

2-(2-Amino-1-(p-tolyl)ethoxy)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, including case studies, research data, and relevant tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 209.27 g/mol

The compound features an ethoxy group connected to an amino group and a p-tolyl moiety, which may influence its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects.

In Vitro Antimicrobial Evaluation

The compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli . The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

These findings indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This was evidenced by electron microscopy studies showing morphological changes in treated bacterial cells.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated moderate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| PC-3 (prostate cancer) | 25 |

| Caco2 (colon cancer) | 35 |

These findings suggest that while the compound shows promise as an antimicrobial agent, further investigation into its anticancer properties is warranted.

Case Studies

A case study involving a series of derivatives based on the core structure of this compound demonstrated enhanced biological activity through structural modifications. For instance, derivatives with additional functional groups exhibited improved potency against resistant bacterial strains.

Notable Findings:

- A derivative with a methoxy group showed a reduction in MIC values by approximately 50% compared to the parent compound.

- Structural modifications led to improved solubility and bioavailability, enhancing therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-1-(p-tolyl)ethoxy)ethanol, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of ethoxyethanol derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React p-tolyl ethanol derivatives with epichlorohydrin to form an epoxide intermediate, followed by aminolysis with ammonia or a primary amine .

- Step 2 : Purify intermediates via column chromatography (e.g., using silica gel and a gradient of ethyl acetate/hexane) to remove unreacted reagents .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., acetonitrile or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:epoxide). Monitor by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Spectroscopy : Use -NMR to confirm the presence of the p-tolyl aromatic protons (~6.8–7.2 ppm) and ethoxy protons (~3.4–3.7 ppm). -NMR resolves the aminoethoxy carbon (~50–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for : ~195.1234) .

- Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures >95% purity .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer :

- Hygroscopicity : Store under inert gas (argon/nitrogen) in sealed vials to prevent moisture absorption, which can degrade the amino group .

- Temperature : Long-term stability requires storage at –20°C; short-term use at 4°C is acceptable .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

Methodological Answer :

- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Note discrepancies in literature (e.g., some ethoxyethanol derivatives are soluble in chloroform but not water ).

- Quantitative Analysis : Use UV-Vis spectroscopy to measure solubility limits at 25°C. Prepare saturated solutions, filter, and quantify via calibration curves .

- Contradiction Resolution : Differences may arise from impurities or hydration states. Reproduce experiments under controlled humidity .

Q. What strategies are effective for minimizing byproducts during the synthesis of this compound?

Methodological Answer :

- Byproduct Identification : Common byproducts include unreacted p-tolyl precursors or over-alkylated amines. Characterize via LC-MS and compare retention times .

- Mitigation :

- Use excess amine to drive the reaction to completion.

- Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .

- Optimize reaction time (avoid prolonged heating to prevent decomposition) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for nucleophilic substitution or oxidation reactions. Focus on electron density maps of the amino and ethoxy groups .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

- Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with experimental LC-MS/MS data .

Q. What are the challenges in analyzing degradation products under oxidative conditions?

Methodological Answer :

- Oxidative Pathways : The amino group may oxidize to nitro or form imine byproducts. Use or radical initiators (e.g., AIBN) to simulate oxidative stress .

- Detection : Employ GC-MS with derivatization (e.g., silylation) for volatile degradation products. For non-volatiles, use HPLC-ESI-MS .

- Quantification : Develop a stability-indicating assay with forced degradation (e.g., 40°C/75% RH for 4 weeks) .

Key Considerations for Researchers

- Data Gaps : Direct experimental data for the p-tolyl derivative is limited; extrapolate from structurally similar compounds (e.g., 2-(2-Aminoethoxy)ethanol ).

- Safety Compliance : Adhere to OSHA standards (29 CFR 1910.132) for PPE and ventilation .

- Ethical Use : This compound is not FDA-approved; avoid human/animal testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.